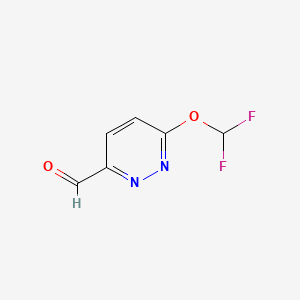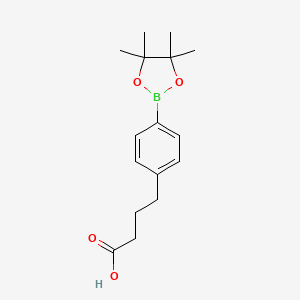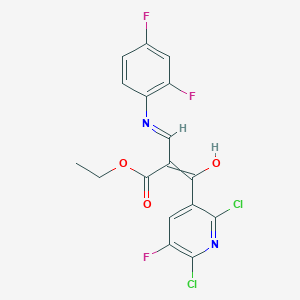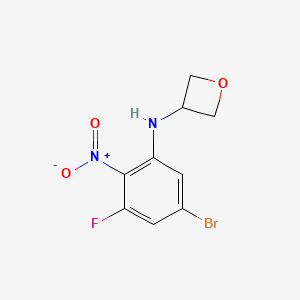
5-(Difluoromethyl)-6-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)-6-methylpyridin-3-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activities by enhancing lipophilicity, bioavailability, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-6-methylpyridin-3-amine typically involves the direct C−H-difluoromethylation of pyridines. This process can be achieved through a radical process using oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods
Industrial production methods for difluoromethylated pyridines often involve metal-catalyzed cross-couplings. These methods are preferred due to their efficiency and economic viability. The direct C−H-difluoromethylation of pyridines without pre-installed functional groups is considered ideal as it can substantially increase step economy .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)-6-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine N-oxides, while reduction may produce difluoromethylated pyridine derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)-6-methylpyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethyl)-6-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes through hydrogen bonding. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Difluoromethyl- and 7-Difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines: These compounds are structurally similar and have been studied for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties.
Uniqueness
5-(Difluoromethyl)-6-methylpyridin-3-amine is unique due to its specific substitution pattern and the presence of both difluoromethyl and methyl groups on the pyridine ring. This unique structure allows for distinct interactions with biological targets, enhancing its potential as a bioactive compound .
Eigenschaften
Molekularformel |
C7H8F2N2 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
5-(difluoromethyl)-6-methylpyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2/c1-4-6(7(8)9)2-5(10)3-11-4/h2-3,7H,10H2,1H3 |
InChI-Schlüssel |
CHNXLYALHQTGPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)





